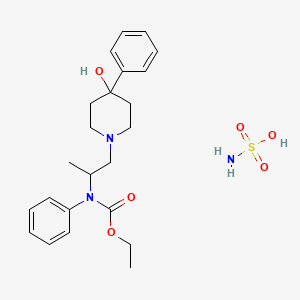![molecular formula C17H19NO B13763321 5-Methyl-4-{[(e)-phenylmethylidene]amino}-2-(propan-2-yl)phenol CAS No. 7251-18-5](/img/structure/B13763321.png)
5-Methyl-4-{[(e)-phenylmethylidene]amino}-2-(propan-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-4-{[(e)-phenylmethylidene]amino}-2-(propan-2-yl)phenol is a chemical compound known for its unique structure and properties It belongs to the class of phenols and is characterized by the presence of a phenylmethylideneamino group attached to a methyl and isopropyl-substituted phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-{[(e)-phenylmethylidene]amino}-2-(propan-2-yl)phenol typically involves the condensation of 5-methyl-2-(propan-2-yl)phenol with benzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the phenylmethylideneamino group. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-4-{[(e)-phenylmethylidene]amino}-2-(propan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The phenylmethylideneamino group can be reduced to form the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines.
Substitution: Halogenated or nitrated phenols.
Aplicaciones Científicas De Investigación
5-Methyl-4-{[(e)-phenylmethylidene]amino}-2-(propan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Methyl-4-{[(e)-phenylmethylidene]amino}-2-(propan-2-yl)phenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or signaling pathways. The phenylmethylideneamino group can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Thymol: 5-Methyl-2-(propan-2-yl)phenol, known for its antimicrobial properties.
Carvacrol: 5-Isopropyl-2-methylphenol, another phenolic compound with similar biological activities.
Uniqueness
5-Methyl-4-{[(e)-phenylmethylidene]amino}-2-(propan-2-yl)phenol is unique due to the presence of the phenylmethylideneamino group, which imparts distinct chemical and biological properties compared to other phenolic compounds. This structural feature allows for specific interactions with molecular targets, leading to unique applications in various fields.
Propiedades
| 7251-18-5 | |
Fórmula molecular |
C17H19NO |
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
4-(benzylideneamino)-5-methyl-2-propan-2-ylphenol |
InChI |
InChI=1S/C17H19NO/c1-12(2)15-10-16(13(3)9-17(15)19)18-11-14-7-5-4-6-8-14/h4-12,19H,1-3H3 |
Clave InChI |
ZGGSOQNHPVVQAR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1N=CC2=CC=CC=C2)C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


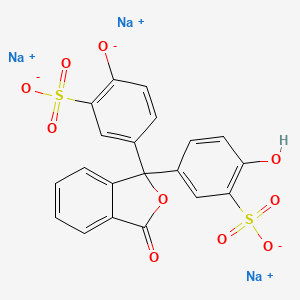
![1-Ethyl-1,2-dihydro-6-hydroxy-4-methyl-5-[(2-nitrophenyl)azo]-2-oxonicotinonitrile](/img/structure/B13763248.png)
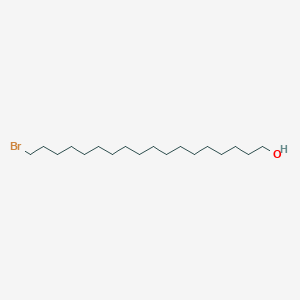
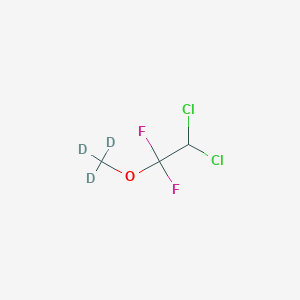
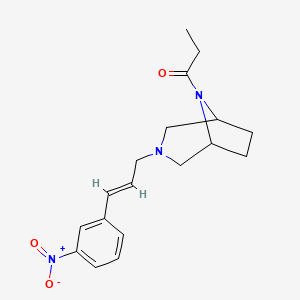


![4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-2-naphthoic acid](/img/structure/B13763273.png)
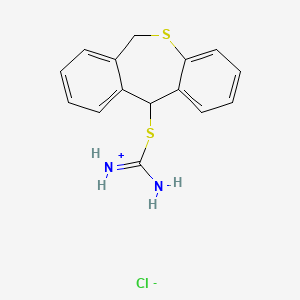
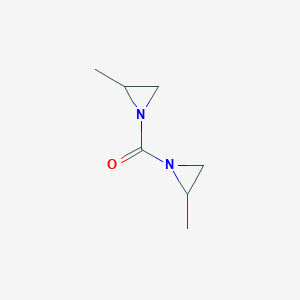
![2',4'-Difluoro-3-(methylcarbamoyl)[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13763304.png)
